molecular formula C7H8BNO5 B8060099 (3-Methoxy-5-nitrophenyl)boronic acid

(3-Methoxy-5-nitrophenyl)boronic acid

Cat. No. B8060099
M. Wt: 196.96 g/mol
InChI Key: UJCMFDRIXZUKRI-UHFFFAOYSA-N
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Description

“(3-Methoxy-5-nitrophenyl)boronic acid” is a type of boronic acid. Boronic acids are trivalent boron-containing organic compounds that possess one alkyl substituent (i.e., a C–B bond) and two hydroxyl groups . They are not found in nature and are derived synthetically from primary sources of boron such as boric acid . They are generally environmentally benign and are regarded as “green” compounds .


Synthesis Analysis

Boronic acids are derived synthetically from primary sources of boron such as boric acid, which is made by the acidification of borax with carbon dioxide . Borate esters, the main precursors for boronic acid derivatives, are made by simple dehydration of boric acid with alcohols . Protodeboronation of pinacol boronic esters has been reported, utilizing a radical approach .


Molecular Structure Analysis

The molecular formula of “this compound” is C7H8BNO5 . The average mass is 196.953 Da and the monoisotopic mass is 197.049561 Da .


Chemical Reactions Analysis

Boronic acids are known to participate in Suzuki–Miyaura (SM) cross-coupling, which is a widely-applied transition metal catalysed carbon–carbon bond-forming reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Mechanism of Action

The mechanism of action of boronic acids in Suzuki–Miyaura coupling involves oxidative addition occurring with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .

Future Directions

The Suzuki–Miyaura coupling, in which boronic acids play a crucial role, is a prime class of synthetic intermediates . The future directions of boronic acids, including “(3-Methoxy-5-nitrophenyl)boronic acid”, may involve further exploration and development of their applications in this and other chemical reactions .

properties

IUPAC Name

(3-methoxy-5-nitrophenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BNO5/c1-14-7-3-5(8(10)11)2-6(4-7)9(12)13/h2-4,10-11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJCMFDRIXZUKRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)OC)[N+](=O)[O-])(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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